molecular formula C23H33N2O+ B1672277 Isopropamide CAS No. 7492-32-2

Isopropamide

Cat. No.: B1672277
CAS No.: 7492-32-2
M. Wt: 353.5 g/mol
InChI Key: JTPUMZTWMWIVPA-UHFFFAOYSA-O
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Chemical Reactions Analysis

Isopropamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, ammonia, and various catalysts such as nickel and quartz sand . The major products formed from these reactions are different salts of this compound, depending on the substituting anion .

Scientific Research Applications

Isopropamide has several scientific research applications:

Comparison with Similar Compounds

Isopropamide is unique due to its long-acting anticholinergic properties and its specific use in treating gastrointestinal disorders. Similar compounds include:

This compound stands out due to its long duration of action and its specific application in gastrointestinal disorders .

Properties

Anticholinergics are a class of medications that inhibit parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells. The nerve fibers of the parasympathetic system are responsible for the involuntary movements of smooth muscles present in the gastrointestinal tract. Inhibition here decreases acidity and motility, aiding in the treatment of gastrointestinal disorders.

CAS No.

7492-32-2

Molecular Formula

C23H33N2O+

Molecular Weight

353.5 g/mol

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium

InChI

InChI=1S/C23H32N2O/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26)/p+1

InChI Key

JTPUMZTWMWIVPA-UHFFFAOYSA-O

SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C

Canonical SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C

Appearance

Solid powder

melting_point

182-184

7492-32-2
24353-18-2
71-81-8

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

4.24e-05 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isopropamide, Chloroisopropamide, Piaccamide, Priazimide;  Dipramid, Dipramide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropamide
Reactant of Route 2
Reactant of Route 2
Isopropamide
Reactant of Route 3
Isopropamide
Reactant of Route 4
Reactant of Route 4
Isopropamide
Reactant of Route 5
Isopropamide
Reactant of Route 6
Isopropamide

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